molecular formula C11H13BrO2 B1287195 3-Bromo-5-tert-butylbenzoic acid CAS No. 794465-45-5

3-Bromo-5-tert-butylbenzoic acid

Cat. No. B1287195
Key on ui cas rn: 794465-45-5
M. Wt: 257.12 g/mol
InChI Key: JWIWYJFPAQCUGT-UHFFFAOYSA-N
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Patent
US08198272B2

Procedure details

3-Bromo-5-tert-butylbenzoic acid (5 g) was dissolved in THF (180 ml), and n-butyllithium (18.7 ml, 2.5 M in hexane) was added dropwise under argon and at −75° C., and stirred for a further 30 min. Then trimethyl borate (6.63 ml) was added dropwise and the mixture was allowed to come to RT within 1 h. Thereafter, sodium hydroxide (0.778 g), dissolved in 2 ml of water, and hydrogen peroxide (12.89 ml, 30%) were added in succession. After stirring at RT for 3 h, the mixture was left to stand over the weekend. Then water and EA were added, the mixture was adjusted to pH 3 with 1 N hydrochloric acid and the EA phase was removed. This phase was washed three times with water, dried, filtered and concentrated. The residue was purified using silica gel (120 g cartridge, n-heptane/MtB ether gradient of 0-50% in 60 min). 1.94 g of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
6.63 mL
Type
reactant
Reaction Step Three
Quantity
0.778 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
12.89 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)[C:5]([OH:7])=[O:6].C([Li])CCC.B(OC)(OC)[O:21]C.[OH-].[Na+].OO.Cl>C1COCC1.O.CC(=O)OCC>[C:11]([C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([OH:21])[CH:10]=1)[C:5]([OH:7])=[O:6])([CH3:14])([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C(C)(C)C
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.63 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0.778 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
12.89 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to come to RT within 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at RT for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
the EA phase was removed
WASH
Type
WASH
Details
This phase was washed three times with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
silica gel (120 g cartridge, n-heptane/MtB ether gradient of 0-50% in 60 min)
Duration
60 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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